
1-Ethynyl-1-fluorocyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-1-fluorocyclohexane is an organic compound with the molecular formula C8H11F It is a derivative of cyclohexane, where one hydrogen atom is replaced by an ethynyl group (-C≡CH) and another by a fluorine atom
Métodos De Preparación
The synthesis of 1-Ethynyl-1-fluorocyclohexane can be achieved through several routes. One common method involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by fluorination. The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethynyl-1-fluorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions or amines replace the fluorine atom, forming new compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Hydroxide ions, amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethynyl-1-fluorocyclohexane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Ethynyl-1-fluorocyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds and dipole-dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-Ethynyl-1-fluorocyclohexane can be compared with other similar compounds, such as:
1-Ethynyl-1-cyclohexanol: This compound has a hydroxyl group instead of a fluorine atom, leading to different chemical reactivity and biological activity.
1-Fluoro-1-cyclohexane: Lacks the ethynyl group, resulting in different physical and chemical properties.
1-Ethynyl-1-chlorocyclohexane: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of the ethynyl and fluorine groups, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11F |
|---|---|
Peso molecular |
126.17 g/mol |
Nombre IUPAC |
1-ethynyl-1-fluorocyclohexane |
InChI |
InChI=1S/C8H11F/c1-2-8(9)6-4-3-5-7-8/h1H,3-7H2 |
Clave InChI |
YJKDCEYOVPMXAU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CCCCC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
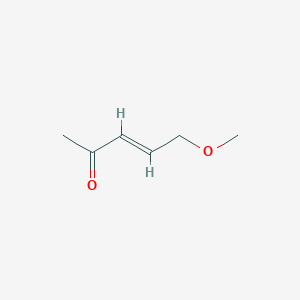
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
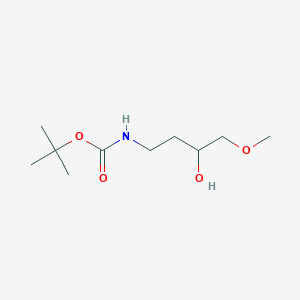

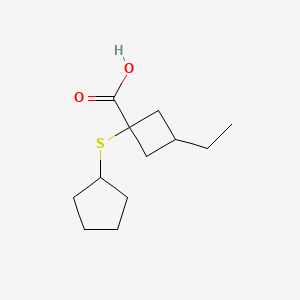
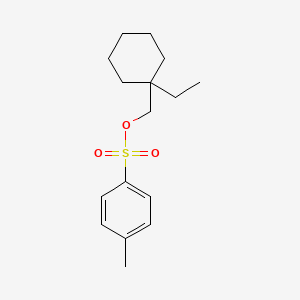
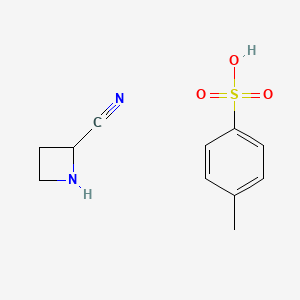


![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

